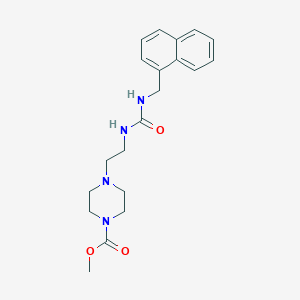

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNUPPEP and has been synthesized using various methods. In

Scientific Research Applications

Cancer Research

Research has focused on the synthesis and characterization of NPB analogs, including derivatives related to Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate, for their potential in cancer treatment. For instance, the analogs have been shown to inhibit the viability of mammary carcinoma cells by targeting the phosphorylation of BAD at Ser99, a process involved in cell survival and apoptosis. The study also revealed that adding naphthalene and furan-2-carbaldehyde rings enhances the loss of cell viability in cancer cells, indicating the therapeutic potential of these compounds (Girimanchanaika et al., 2021).

Antibacterial Activity

In the quest for novel chemosensitizers, imidazolidine-4-one derivatives, including those with naphthalen-1-ylmethyl piperazine structures, have demonstrated the ability to improve antibiotics' effectiveness against resistant strains of Staphylococcus aureus MRSA. This suggests a potential application in addressing antibiotic resistance, a significant concern in modern medicine (Matys et al., 2015).

Luminescent Properties and Photo-induced Electron Transfer

Naphthalimide derivatives with piperazine substituents have been investigated for their luminescent properties and potential in photo-induced electron transfer (PET) processes. These compounds offer insights into the development of new materials for optoelectronic applications, showcasing the versatility of the chemical framework of Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate (Gan et al., 2003).

Antipsychotic Agents

Compounds structurally related to Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate, specifically those with arylsulfonamides and piperazine motifs, have shown high affinities for serotonin receptors, indicating potential use as atypical antipsychotic agents. This highlights the compound's relevance in neuroscience research, particularly in developing new treatments for psychiatric disorders (Park et al., 2010).

Telomere Targeting in Pancreatic Cancer

Naphthalene diimide derivatives, through structure-based design, have emerged as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds show promise as telomere targeting agents in pancreatic cancer cells, offering a novel approach to cancer therapy (Micco et al., 2013).

properties

IUPAC Name |

methyl 4-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCGWYBTQQWBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)

![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)

![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)

![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)

![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)

![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2938385.png)